molecular formula C11H14N2O2 B8708497 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile

Cat. No.: B8708497
M. Wt: 206.24 g/mol
InChI Key: WDQMBLJHUAZVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a butyl group, a methoxy group, an oxo group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-butyl-4-hydroxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, while reduction can produce 1-butyl-4-methoxy-2-hydroxy-1,2-dihydro-pyridine-3-carbonitrile.

Scientific Research Applications

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the butyl group, which may affect its reactivity and biological activity.

    1-Butyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the methoxy group, which may influence its chemical properties and applications.

Uniqueness

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is unique due to the presence of both butyl and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-3-4-6-13-7-5-10(15-2)9(8-12)11(13)14/h5,7H,3-4,6H2,1-2H3

InChI Key

WDQMBLJHUAZVGO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=C(C1=O)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (20 g, 133 mmol) in acetonitrile (800 ml) were added 1-bromobutane (15.8 ml, 146 mmol) and potassium carbonate (36.7 g, 266 mmol) and the mixture was heated at 110° C. for 24 hours. The mixture was cooled to room temperature and the solid was filtered off The filtrate was evaporated till dryness and the resulting crude residue was then triturated with diethylether to yield pure intermediate 4 (27.39 g, >99%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
99%

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